molecular formula C10H12OS B3392480 Benzene, 1-methyl-4-(2-propenylsulfinyl)- CAS No. 10381-71-2

Benzene, 1-methyl-4-(2-propenylsulfinyl)-

Cat. No.: B3392480
CAS No.: 10381-71-2
M. Wt: 180.27 g/mol
InChI Key: LFVGJPZLPJBICF-UHFFFAOYSA-N
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Description

Benzene, 1-methyl-4-(2-propenylsulfinyl)- is an organic compound characterized by a benzene ring substituted with a methyl group and a propenylsulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methyl-4-(2-propenylsulfinyl)- typically involves the sulfoxidation of 1-methyl-4-(2-propenyl)benzene. This can be achieved through the following steps:

    Starting Material: 1-methyl-4-(2-propenyl)benzene.

    Oxidizing Agent: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the rate of oxidation and prevent over-oxidation.

Industrial Production Methods: In an industrial setting, the production of Benzene, 1-methyl-4-(2-propenylsulfinyl)- can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Types of Reactions:

    Oxidation: The compound can undergo further oxidation to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group back to a sulfide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Benzene, 1-methyl-4-(2-propenylsulfinyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-methyl-4-(2-propenylsulfinyl)- involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and gene expression.

Comparison with Similar Compounds

    Benzene, 1-methyl-4-(2-propenyl)-: Lacks the sulfinyl group, making it less reactive in redox reactions.

    Benzene, 1-methyl-4-(2-propenylsulfonyl)-: Contains a sulfonyl group, which is more oxidized than the sulfinyl group, leading to different chemical properties and reactivity.

Uniqueness: Benzene, 1-methyl-4-(2-propenylsulfinyl)- is unique due to the presence of the sulfinyl group, which imparts distinct redox properties and potential biological activities not observed in its analogs.

This comprehensive overview highlights the significance of Benzene, 1-methyl-4-(2-propenylsulfinyl)- in various scientific and industrial contexts

Properties

IUPAC Name

1-methyl-4-prop-2-enylsulfinylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c1-3-8-12(11)10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVGJPZLPJBICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453789
Record name Benzene, 1-methyl-4-(2-propenylsulfinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10381-71-2
Record name 1-Methyl-4-(2-propen-1-ylsulfinyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10381-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-methyl-4-(2-propenylsulfinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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